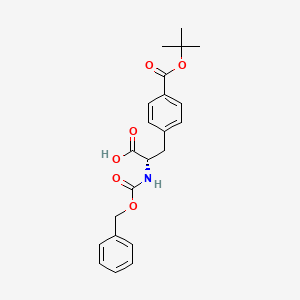

N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine

Description

N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine is a protected derivative of L-phenylalanine, a naturally occurring aromatic amino acid. This compound features two orthogonal protecting groups:

- N-alpha-Carbobenzoxy (Cbz): A benzyloxycarbonyl group that protects the α-amino group of phenylalanine. It is typically removed via hydrogenolysis or acidic conditions .

- 4-(T-butoxycarbonyl) (Boc): A tert-butoxycarbonyl group that protects the side-chain aromatic ring at the 4-position. The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions .

This dual-protection strategy is critical in peptide synthesis, enabling sequential deprotection for controlled assembly of complex peptides. The compound is commercially available (CAS: 270567-85-6, MFCD01318753) with ≥95% purity .

Properties

IUPAC Name |

(2S)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)17-11-9-15(10-12-17)13-18(19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYLLSSJKNKUNJ-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine (CBZ-TB-L-Phe) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of CBZ-TB-L-Phe, highlighting its synthesis, mechanisms of action, and implications in various therapeutic contexts.

1. Synthesis and Characterization

CBZ-TB-L-Phe is synthesized through a multi-step process involving the protection of the amino and carboxyl groups to ensure stability during reactions. The typical synthesis pathway includes:

- Step 1: Protection of the amino group using a carbobenzoxy (CBZ) group.

- Step 2: Introduction of the tert-butoxycarbonyl (TB) group at the carboxyl position.

- Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.

The final product is characterized by its stability and solubility, making it suitable for further biological assays.

2.1 Enzyme Inhibition

One of the critical areas of research surrounding CBZ-TB-L-Phe relates to its role as an enzyme inhibitor. Studies have shown that derivatives of phenylalanine can exhibit significant inhibitory effects on various enzymes, including:

- Pancreatic Lipase: A study demonstrated that CBZ-TB-L-Phe and its analogs could inhibit pancreatic lipase activity, which is crucial for lipid metabolism. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby reducing lipid absorption in the gastrointestinal tract .

2.2 Antioxidant Properties

CBZ-TB-L-Phe has also been evaluated for its antioxidant properties. Research indicates that compounds with phenylalanine derivatives can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is particularly relevant in contexts such as neuroprotection and anti-aging therapies .

2.3 Anti-inflammatory Effects

Preliminary studies suggest that CBZ-TB-L-Phe may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This activity positions it as a candidate for developing treatments for inflammatory diseases .

3. Case Studies and Research Findings

Several case studies have highlighted the biological relevance of CBZ-TB-L-Phe:

- Case Study 1: A study on obesity management demonstrated that CBZ-TB-L-Phe derivatives significantly reduced body weight gain in animal models by inhibiting pancreatic lipase, leading to decreased fat absorption .

- Case Study 2: Research on neurodegenerative diseases indicated that CBZ-TB-L-Phe could protect neuronal cells from oxidative damage, suggesting its potential use in treating conditions like Alzheimer's disease .

4. Data Tables

The following table summarizes key findings related to the biological activities of CBZ-TB-L-Phe:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of lipase | |

| Antioxidant Activity | Free radical scavenging | |

| Anti-inflammatory | Modulation of cytokines |

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in enzyme inhibition, antioxidant defense, and anti-inflammatory responses. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

Scientific Research Applications

Peptide Synthesis

CBZ-Boc-L-Phe is widely used in solid-phase peptide synthesis (SPPS). The Boc group provides stability during the synthesis process, while the CBZ group allows for selective deprotection under mild conditions. This combination is particularly beneficial for synthesizing complex peptides that require multiple steps of protection and deprotection.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Removal Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | SPPS |

| CBZ | Moderate | Mild acidic conditions | Selective deprotection |

| Fmoc | Moderate | Basic conditions | SPPS |

Drug Development

In drug discovery, CBZ-Boc-L-Phe is utilized as a building block for bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound's structure allows for modifications that can enhance biological activity or improve pharmacokinetic profiles.

Crystallization Techniques

Recent advancements have focused on improving the crystallization methods for Boc-amino acids, including CBZ-Boc-L-Phe. A novel crystallization method involves reacting free amino acids with di-tert-butyl dicarbonate to obtain a stable product that can be crystallized effectively. This method enhances purity and stability, making it suitable for long-term storage without decomposition .

Synthesis of Peptides Using CBZ-Boc-L-Phe

A study demonstrated the successful synthesis of a cyclic peptide using CBZ-Boc-L-Phe as an intermediate. The researchers employed SPPS techniques, which allowed for efficient assembly of the peptide chain while minimizing racemization—a common issue in amino acid coupling reactions . The resultant cyclic peptide exhibited promising bioactivity in vitro.

Application in Drug Formulation

In another case, researchers explored the use of CBZ-Boc-L-Phe derivatives in formulating new analgesic drugs. The derivatives showed enhanced potency compared to their unprotected counterparts, indicating that the protective groups play a crucial role in maintaining structural integrity during biological testing .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine and related compounds:

<sup>†</sup> *Molecular formula and weight for this compound can be inferred as follows:

- L-phenylalanine backbone: C9H11NO2.

- Cbz group: Adds C7H5O2.

- Boc group: Adds C5H9O2.

- Total: ~C21H25NO6 (MW ~399.43).*

Key Advantages Over Analogues

Orthogonal Protection : Unlike compounds with single protecting groups (e.g., Boc or Cbz alone), the dual-protection system allows sequential deprotection. For example, Boc can be removed with trifluoroacetic acid without affecting the Cbz group, enabling precise peptide chain elongation .

Enhanced Stability : The Boc group at the 4-position improves steric protection of the aromatic ring, reducing side reactions during synthesis compared to unprotected phenylalanine derivatives .

Versatility : Compared to N-Formyl-L-aspartic anhydride (used in aspartame synthesis), this compound supports more diverse applications due to its compatibility with solid-phase peptide synthesis (SPPS) .

Research Findings

- Synthetic Utility : demonstrates that Boc-protected phenylalanine derivatives are synthesized in high yield (quantitative in some cases) under mild conditions, suggesting similar efficiency for the target compound .

- Biochemical Relevance : While L-phenylalanine itself is a precursor to aromatic volatiles (e.g., benzaldehyde) in metabolic pathways , its protected derivatives are primarily used in synthetic chemistry rather than biosynthesis.

Q & A

Basic Research Questions

Q. How is N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine synthesized for peptide research?

- Methodological Answer : The compound is synthesized through sequential protection of L-phenylalanine. First, the 4-hydroxyl group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under alkaline conditions (e.g., NaHCO₃). The α-amino group is then protected with a carbobenzoxy (Cbz) group via reaction with benzyl chloroformate. Purification involves recrystallization in ethanol/isopropanol mixtures to isolate the product .

- Key Considerations : Monitor reaction pH to avoid premature deprotection of Boc. Use thin-layer chromatography (TLC) to verify intermediate formation .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : Solubility varies with solvent polarity and temperature. In aqueous solutions, it is sparingly soluble (<1 mg/mL at 25°C) but dissolves well in dimethylformamide (DMF) or dichloromethane (DCM). Ethanol/isopropanol mixtures are optimal for recrystallization, with solubility decreasing from 65°C (12.5 mg/mL) to 25°C (3.2 mg/mL) .

- Stability Note : Avoid prolonged exposure to acidic conditions (pH <4) to prevent Boc group cleavage .

Advanced Research Questions

Q. How can orthogonal protection strategies using Fmoc and Boc groups be applied to this compound?

- Methodological Answer : The Boc group (acid-labile) and Cbz group (hydrogenolysis-sensitive) enable orthogonal deprotection. For example:

- Remove Boc with 30% trifluoroacetic acid (TFA) in DCM (2 h, 0°C).

- Remove Cbz via catalytic hydrogenation (H₂/Pd-C, 1 atm, 6 h).

Q. What analytical techniques resolve contradictions in deprotection efficiency data?

- Methodological Answer : Conflicting deprotection rates (e.g., incomplete Boc cleavage) may arise from steric hindrance. Address this by:

- HPLC-MS : Monitor reaction progress (retention time shifts and m/z changes).

- FT-IR : Track carbonyl peaks (Boc: ~1680 cm⁻¹; Cbz: ~1720 cm⁻¹).

Q. How does enzymatic synthesis compare to chemical methods for modifying this compound?

- Methodological Answer : Enzymatic approaches (e.g., L-phenylalanine dehydrogenase) offer stereoselective modifications. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.